Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
CAS No.: 175202-72-9
Cat. No.: VC20906035
Molecular Formula: C11H17NO4S3
Molecular Weight: 323.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175202-72-9 |
---|---|
Molecular Formula | C11H17NO4S3 |
Molecular Weight | 323.5 g/mol |
IUPAC Name | ethyl 3-amino-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate |
Standard InChI | InChI=1S/C11H17NO4S3/c1-5-16-10(13)8-7(12)9(11(17-4)18-8)19(14,15)6(2)3/h6H,5,12H2,1-4H3 |
Standard InChI Key | RUTILLJYJHVEPU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=C(S1)SC)S(=O)(=O)C(C)C)N |
Canonical SMILES | CCOC(=O)C1=C(C(=C(S1)SC)S(=O)(=O)C(C)C)N |
Introduction
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate is a complex organic compound with a specific molecular structure and properties. It is identified by the CAS number 175202-72-9 and has a molecular formula of C11H17NO4S3, with a molecular weight of 323.45 g/mol . This compound is used in various chemical and pharmaceutical applications due to its unique structural features.
Synonyms and Chemical Identifiers
This compound is known by several synonyms, including Ethyl 3-amino-4-(isopropylsulphonyl)-5-(methylthio)thiophene-2-carboxylate and 3-amino-5-(methylthio)-4-propan-2-ylsulfonyl-2-thiophenecarboxylic acid ethyl ester . It is also identified by its CBNumber (CB2295231) and other chemical identifiers such as the PubChem CID, though specific PubChem data for this exact compound is not readily available .
Applications and Uses
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate is primarily used in laboratory settings as a chemical intermediate. It is involved in the synthesis of various pharmaceutical compounds and other organic materials due to its reactive functional groups . The compound's specific applications can vary based on its chemical properties and reactivity.
Research Findings and Future Directions
Research on Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate is focused on its synthesis and potential applications in organic chemistry. The compound's unique structure makes it a valuable intermediate for synthesizing complex molecules. Further studies could explore its reactivity and potential uses in pharmaceutical synthesis or material science.
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